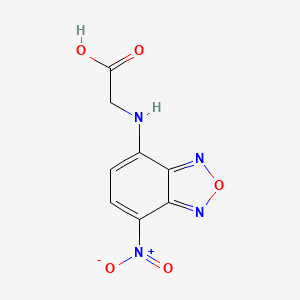

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine

Description

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine (CAS 137718-44-6), also referred to as Glycine, N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-, is a fluorescently tagged glycine derivative with the molecular formula C₉H₈N₄O₅ and a molecular weight of 252.18 g/mol . Its structure features a 7-nitrobenzoxadiazole (NBD) core linked to a glycine moiety via a methyl group. This compound is primarily utilized in laboratory settings for applications such as bioconjugation, fluorescence labeling, and biochemical assays due to the NBD group’s strong fluorescence properties . The hydrazide functional group in its structure (as indicated by its IUPAC name, 2-[N-(7-nitro-4-benzofurazanyl)methylamino]acetohydrazide) enables selective conjugation with carbonyl-containing biomolecules .

Properties

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6(14)3-9-4-1-2-5(12(15)16)8-7(4)10-17-11-8/h1-2,9H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSBITYSGCGTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548272 | |

| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18333-80-7 | |

| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of a glycine moiety. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid decomposition. The glycine moiety is then introduced through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Halogens, alkylating agents.

Major Products:

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

NBD-Gly is characterized by a nitro group attached to a benzoxadiazole ring, which imparts strong fluorescent properties. The compound acts primarily as a probe in biochemical assays, interacting with various biomolecules and enzymes. Its mechanism of action involves the inhibition of glutathione S-transferases (GSTs), which are pivotal in detoxification processes within cells.

Chemistry

- Fluorescent Probes : NBD-Gly is extensively used as a fluorescent probe to study molecular interactions and reaction mechanisms.

- Synthesis Building Block : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Biology

- Labeling Biomolecules : The compound is employed for labeling proteins and nucleic acids, allowing researchers to visualize their localization and dynamics within cells.

- Interaction Studies : NBD-Gly is utilized to investigate interactions with GSTs and other enzymes, providing insights into enzyme regulation and function.

Medicine

- Diagnostic Assays : NBD-Gly is used in diagnostic assays to detect specific biomolecules or pathogens, leveraging its fluorescent properties for enhanced sensitivity.

- Therapeutic Research : Preliminary studies suggest potential applications in therapeutic contexts, particularly concerning its interaction with biological receptors.

Industry

- Fluorescent Sensors : The compound is applied in developing fluorescent sensors for environmental monitoring and quality control processes.

- Material Science : NBD-Gly contributes to the formulation of novel materials with specific optical properties .

Case Study 1: Fluorescent Labeling in Cellular Biology

A study utilized NBD-Gly to label specific proteins within live cells. The fluorescence allowed real-time tracking of protein dynamics during cellular processes such as endocytosis. This application demonstrated the compound's effectiveness in studying cellular mechanisms at the molecular level.

Case Study 2: Environmental Monitoring

NBD-Gly was incorporated into a sensor designed to detect heavy metal ions in water samples. The sensor exhibited high sensitivity and selectivity for zinc ions over other metal ions, showcasing its practical application in environmental science .

Mechanism of Action

The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine exerts its effects is primarily through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs energy and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

NBD derivatives are widely employed in biomedical research for their fluorescence and bioactivity. Below is a detailed comparison of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine with key analogs:

Structural Comparison

Key Observations :

- This compound is smaller and more polar than lipid-conjugated analogs (e.g., NBD-PE, C6-NBD ceramide), which have hydrophobic lipid tails .

- Unlike NBDHEX, which features a thioether linkage, the glycine derivative’s hydrazide group enables distinct conjugation chemistry .

Functional and Application Comparison

Key Observations :

- Fluorescence : All NBD derivatives share similar excitation/emission profiles (~465/535 nm), making them compatible with standard fluorescence microscopy setups.

- Solubility : The glycine derivative’s polarity enhances solubility in aqueous buffers compared to lipid-bound NBD analogs, which require organic solvents or lipid carriers .

Biological Activity

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine (NBD-glycine) is a compound that has garnered attention due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological systems, mechanisms of action, and potential applications in scientific research.

Structural Characteristics

NBD-glycine features a benzoxadiazole moiety with a nitro group that contributes to its fluorescent properties. The molecular formula is CHNO, and it has a molecular weight of 194.14 g/mol. Its structure allows for significant fluorescence, making it valuable for various biochemical applications, particularly in fluorescence-based assays and imaging techniques .

The biological activity of NBD-glycine is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it acts as a fluorescent ligand for serotonin receptors, enabling the investigation of receptor dynamics and ligand binding characteristics. The fluorescence properties are sensitive to the local environment, which allows researchers to monitor changes in receptor conformation upon ligand binding .

Interaction with Glutathione S-Transferases (GSTs)

Research indicates that NBD derivatives can inhibit glutathione S-transferases (GSTs), which play critical roles in detoxification processes within cells. For instance, studies have shown that compounds similar to NBD-glycine can trigger apoptosis in human tumor cell lines by disrupting the JNK-GSTP1-1 complex . This interaction suggests that NBD-glycine may possess anticancer properties by targeting GSTs involved in drug resistance mechanisms.

Biological Applications

NBD-glycine's biological activity has led to various applications across multiple fields:

- Fluorescent Probes : Due to its strong fluorescence properties, NBD-glycine is used as a probe for studying receptor-ligand interactions and cellular dynamics.

- Anticancer Research : Its ability to inhibit GSTs positions it as a potential candidate for cancer therapeutics aimed at overcoming drug resistance.

- Biochemical Assays : The compound's fluorescent characteristics make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Case Studies

Several studies have explored the biological effects of NBD-glycine and related compounds:

- Serotonin Receptor Studies : NBD-labeled serotonin analogs have been developed to investigate the molecular environment of serotonin receptors. These studies demonstrated specific labeling with minimal nonspecific interactions, highlighting the potential of NBD-glycine in neuropharmacology .

- Apoptosis Induction : Research on NBD derivatives showed that they could induce apoptosis in various human tumor cell lines by inhibiting GSTs, thus providing insights into their potential use as therapeutic agents against cancer .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.